N-(2,5-DIMETHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

描述

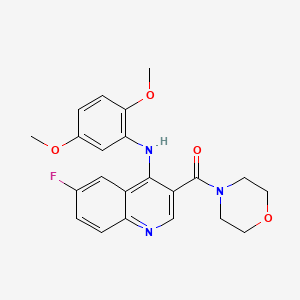

N-(2,5-Dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a fluorine atom at position 6, a morpholine-4-carbonyl group at position 3, and a 2,5-dimethoxyphenylamine substituent at position 4. The quinoline core provides a rigid aromatic scaffold, while the substituents modulate electronic properties, solubility, and target interactions. The morpholine moiety enhances solubility and may participate in hydrogen bonding, while the 2,5-dimethoxyphenyl group contributes to hydrophobic interactions and steric effects.

属性

IUPAC Name |

[4-(2,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4/c1-28-15-4-6-20(29-2)19(12-15)25-21-16-11-14(23)3-5-18(16)24-13-17(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVGFWUEXPWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-Dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a morpholine and a dimethoxyphenyl group. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₈F₃N₃O₂

- Molecular Weight : 345.35 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells .

- Apoptotic Pathway Activation : Studies reveal that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. This dual action enhances its efficacy against various cancer cell lines .

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the colchicine binding site on β-tubulin, which is critical for disrupting microtubule dynamics .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| SGC-7901 (gastric) | 0.15 | Induces G2/M phase arrest |

| MGC-803 (gastric carcinoma) | 0.25 | Apoptosis via caspase activation |

| A549 (lung cancer) | 0.30 | Inhibits tubulin polymerization |

| HeLa (cervical cancer) | 0.38 | Disrupts microtubule dynamics |

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, with particularly low IC₅₀ values suggesting high potency.

Case Studies

- Study on Gastric Cancer Cells : In a study involving SGC-7901 cells, treatment with this compound resulted in a marked decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3 .

- Lung Cancer Investigation : A549 cells treated with this compound showed significant disruption in microtubule organization and a subsequent increase in apoptotic cells, indicating its potential as a therapeutic agent for lung cancer .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Structural and Functional Analysis

Quinoline vs. Benzothiazole/Pyrano-Pyrazole Cores The quinoline core in the target compound and Compound 45 allows for π-π stacking and planar interactions with hydrophobic pockets in enzymes or receptors.

Substituent Effects Fluorine Position: The 6-fluoro group on the quinoline (target) may enhance electron-withdrawing effects compared to the 2-fluorophenyl group in the pyrano-pyrazole analog (), altering binding affinity or metabolic stability . 2,5-Dimethoxyphenyl Group: Shared between the target compound and the benzothiazole acetamide (), this substituent likely contributes to hydrophobic interactions or allosteric modulation in kinase targets .

Functional Group Impact Amine vs. Carboxamide: The 4-amine group in the target compound may facilitate hydrogen bonding with catalytic lysine residues in kinases, whereas the carboxamide in Compound 45 () could stabilize interactions with bacterial enzyme active sites . Trifluoromethyl vs. Cyano: The trifluoromethyl group in ’s compound improves metabolic stability, while the cyano group in ’s analog may act as a hydrogen bond acceptor or electrophilic warhead .

Research Findings and Implications

- Antimicrobial Potential: Compound 45 () demonstrates multi-stage antimicrobial activity, suggesting that the target compound’s quinoline scaffold and fluorine substitution could similarly disrupt microbial membranes or enzymes .

- Synthetic Accessibility : The use of CDMT/N-methylmorpholine in ’s synthesis highlights a scalable route for carboxamide formation, though the target compound’s 4-amine group may require reductive amination or Buchwald-Hartwig coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。